

# Application Notes and Protocols: EOC317 in the Ba/F3-TEL-FGFR1 Leukemia Model

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## Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

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These application notes provide a comprehensive guide for utilizing the Ba/F3-TEL-FGFR1 cellular model to evaluate the efficacy and mechanism of action of **EOC317**, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The protocols outlined below detail the necessary procedures for cell culture, proliferation and apoptosis assays, and western blot analysis to characterize the effects of **EOC317** on this leukemia model.

## Introduction to the Ba/F3-TEL-FGFR1 Model

The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line that is widely used in cancer research to study the transforming potential of various oncogenes.[1] The Ba/F3-TEL-FGFR1 cell line has been engineered to express a constitutively active TEL-FGFR1 fusion protein, which results from a chromosomal translocation. This fusion protein drives cell proliferation and survival in an IL-3-independent manner, thus providing a robust model for leukemias and lymphomas characterized by aberrant FGFR1 signaling.

## EOC317: A Multi-Targeted Kinase Inhibitor

**EOC317** (also known as ACTB-1003) is an orally available kinase inhibitor with potent activity against FGFR1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[2] It has been shown to inhibit the growth of Ba/F3-TEL-FGFR1 cells in a dose-dependent manner, making it a relevant compound for investigation in this model system.[2]

## Data Presentation

The following tables summarize the key in vitro activities of **EOC317**.

Table 1: In Vitro Kinase Inhibitory Activity of **EOC317**

Target	IC50 (nM)
FGFR1	6
VEGFR2	2
Tie-2	4
RSK	5
p70S6K	32

Data compiled from publicly available sources.[\[2\]](#)

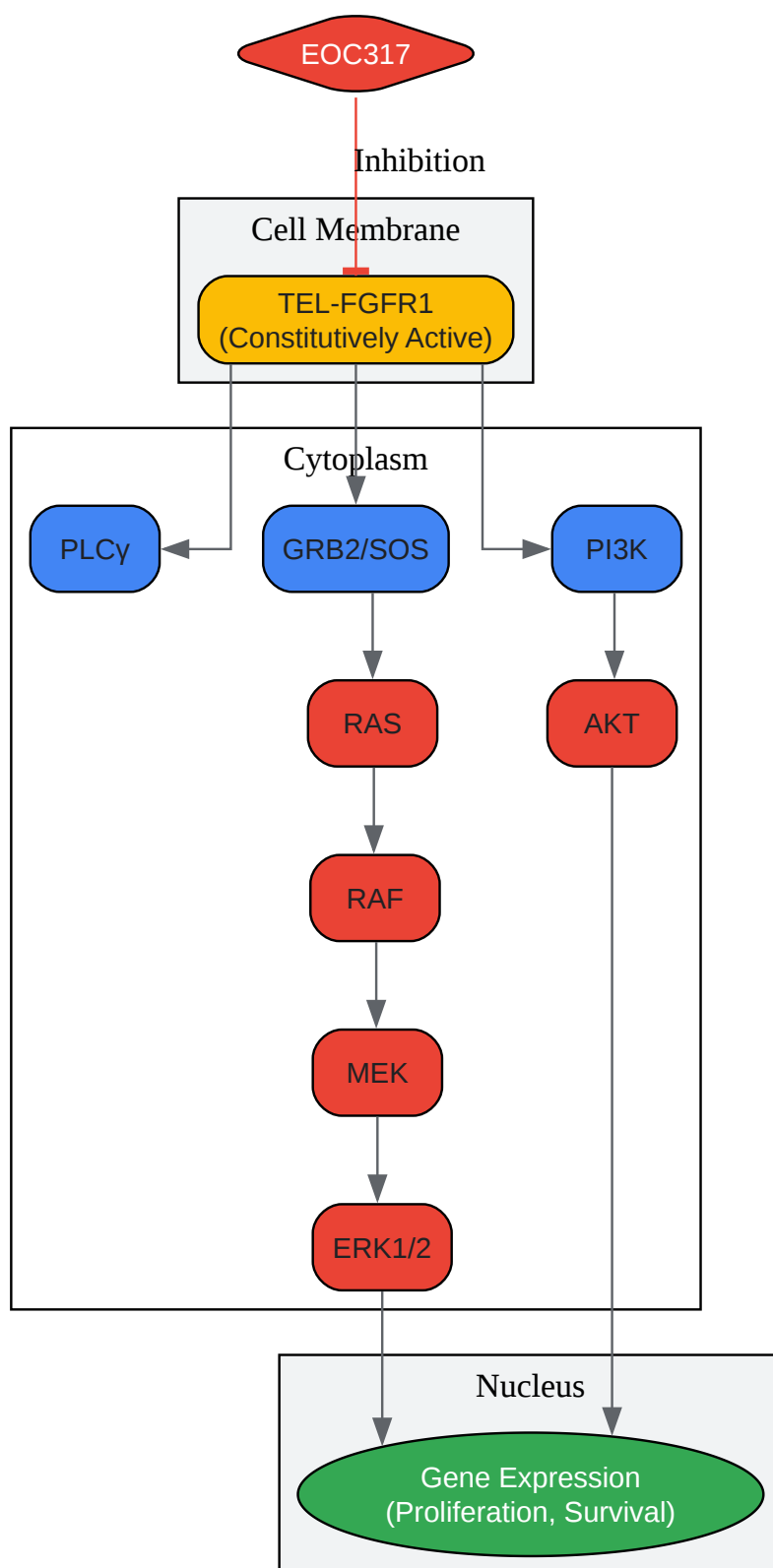
Table 2: Illustrative Cellular Activity of **EOC317** in Ba/F3-TEL-FGFR1 Cells

Assay	Endpoint	Illustrative Value
Proliferation	GI50 (nM)	10
Apoptosis	% Apoptotic Cells (at 50 nM)	60%
Signal Transduction	p-FGFR1 Inhibition (IC50, nM)	8
Signal Transduction	p-ERK1/2 Inhibition (IC50, nM)	15

Note: The values in this table are for illustrative purposes to demonstrate data presentation and may not represent actual experimental results.

## Mandatory Visualizations

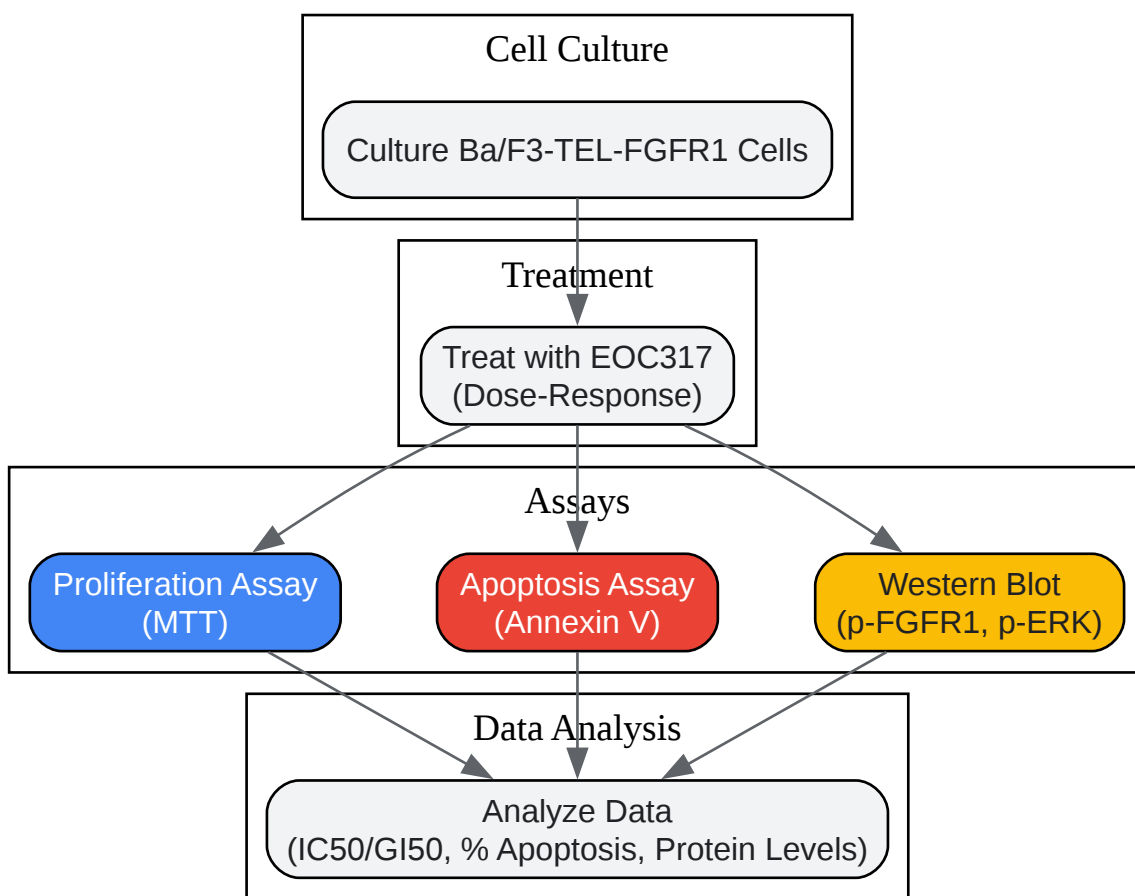
### Signaling Pathway



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Caption: TEL-FGFR1 Signaling and **EOC317** Inhibition.

## Experimental Workflow



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Caption: Experimental Workflow for **EOC317** Evaluation.

## Experimental Protocols

### Ba/F3-TEL-FGFR1 Cell Culture

Materials:

- Ba/F3-TEL-FGFR1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin solution (100x)
- L-Glutamine (200 mM)
- T-25 and T-75 culture flasks
- Sterile conical tubes (15 mL and 50 mL)
- Hemocytometer or automated cell counter
- Trypan blue solution

#### Complete Growth Medium:

- RPMI-1640
- 10% (v/v) FBS
- 1% (v/v) Penicillin-Streptomycin
- 2 mM L-Glutamine

#### Protocol:

- Culture Ba/F3-TEL-FGFR1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Maintain cell density between  $1 \times 10^5$  and  $1 \times 10^6$  cells/mL.
- To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed new flasks at a density of  $1-2 \times 10^5$  cells/mL.

## Cell Proliferation (MTT) Assay

## Materials:

- Ba/F3-TEL-FGFR1 cells
- Complete growth medium
- 96-well flat-bottom plates
- **EOC317** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

## Protocol:

- Seed Ba/F3-TEL-FGFR1 cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete growth medium.
- Allow cells to settle for 2-4 hours in the incubator.
- Prepare serial dilutions of **EOC317** in complete growth medium. The final DMSO concentration should not exceed 0.1%.
- Add 100  $\mu$ L of the **EOC317** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C with 5% CO<sub>2</sub>.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

- Measure the absorbance at 570 nm using a plate reader.
- Calculate the half-maximal growth inhibition (GI50) using appropriate software.

## Apoptosis (Annexin V) Assay

### Materials:

- Ba/F3-TEL-FGFR1 cells
- **EOC317**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

### Protocol:

- Seed  $1 \times 10^6$  Ba/F3-TEL-FGFR1 cells in 2 mL of complete growth medium per well in 6-well plates.
- Treat the cells with various concentrations of **EOC317** (and a vehicle control) for 24-48 hours.
- Harvest the cells by transferring the suspension to a conical tube and centrifuge at  $300 \times g$  for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

## Western Blot Analysis

Materials:

- Ba/F3-TEL-FGFR1 cells
- **EOC317**
- 6-well plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system

Protocol:



- Seed  $2 \times 10^6$  Ba/F3-TEL-FGFR1 cells in 3 mL of complete growth medium per well in 6-well plates and allow them to grow overnight.
- Treat the cells with various concentrations of **EOC317** for a specified time (e.g., 2-4 hours).
- Harvest the cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

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## References

- 1. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
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